molecular formula C25H21N3O3 B386515 4-{(E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl benzoate

4-{(E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl benzoate

Cat. No.: B386515
M. Wt: 411.5g/mol
InChI Key: OFMJGBYDRDNFHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{(E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl benzoate is a complex organic compound with a molecular formula of C29H29N3O3. This compound is part of a class of chemicals known for their diverse applications in various fields, including chemistry, biology, and medicine. It is characterized by its unique structure, which includes a pyrazole ring and a benzoate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl benzoate typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio. The reaction is carried out in a suitable solvent, such as acetone, and is heated to around 50°C with continuous stirring for approximately 3 hours . This process results in the formation of the desired compound, which can then be purified through recrystallization or other suitable methods.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{(E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{(E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl benzoate involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring and benzoate ester group play crucial roles in its bioactivity. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit specific enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{(E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl benzoate is unique due to its specific combination of a pyrazole ring and a benzoate ester group. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C25H21N3O3

Molecular Weight

411.5g/mol

IUPAC Name

[4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]phenyl] benzoate

InChI

InChI=1S/C25H21N3O3/c1-18-23(24(29)28(27(18)2)21-11-7-4-8-12-21)26-17-19-13-15-22(16-14-19)31-25(30)20-9-5-3-6-10-20/h3-17H,1-2H3

InChI Key

OFMJGBYDRDNFHT-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC=C(C=C3)OC(=O)C4=CC=CC=C4

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC=C(C=C3)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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